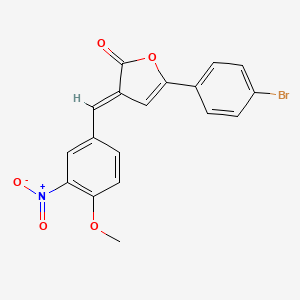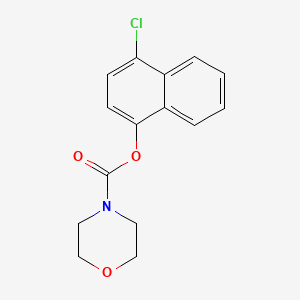![molecular formula C22H30N2O3 B6110792 2-[3-[[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]amino]methyl]phenoxy]ethanol](/img/structure/B6110792.png)
2-[3-[[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]amino]methyl]phenoxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-[[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]amino]methyl]phenoxy]ethanol is a complex organic compound that belongs to the class of phenoxyethanol derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a methoxyphenyl group, and an ethanol moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]amino]methyl]phenoxy]ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 3-methoxybenzyl chloride.
Formation of the Phenoxyethanol Moiety: The phenoxyethanol moiety can be synthesized by reacting phenol with ethylene oxide under basic conditions.
Coupling Reactions: The final compound is obtained by coupling the piperidine derivative with the phenoxyethanol derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-[[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]amino]methyl]phenoxy]ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the piperidine ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-[3-[[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]amino]methyl]phenoxy]ethanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[3-[[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]amino]methyl]phenoxy]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, it can interact with neurotransmitter receptors, affecting neurological functions.
Comparación Con Compuestos Similares
2-[3-[[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]amino]methyl]phenoxy]ethanol can be compared with other similar compounds, such as:
2-[3-[[[1-[(3-Hydroxyphenyl)methyl]piperidin-3-yl]amino]methyl]phenoxy]ethanol: This compound has a hydroxy group instead of a methoxy group, which can affect its chemical reactivity and biological activity.
2-[3-[[[1-[(3-Chlorophenyl)methyl]piperidin-3-yl]amino]methyl]phenoxy]ethanol: The presence of a chlorine atom can influence the compound’s lipophilicity and interaction with biological targets.
2-[3-[[[1-[(3-Fluorophenyl)methyl]piperidin-3-yl]amino]methyl]phenoxy]ethanol: The fluorine atom can enhance the compound’s stability and resistance to metabolic degradation.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[3-[[[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]amino]methyl]phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-26-21-8-3-6-19(14-21)16-24-10-4-7-20(17-24)23-15-18-5-2-9-22(13-18)27-12-11-25/h2-3,5-6,8-9,13-14,20,23,25H,4,7,10-12,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZLLHPSICBUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2)NCC3=CC(=CC=C3)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(cyclohexylacetyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6110722.png)
![1-[6-acetyl-3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl]ethanone](/img/structure/B6110730.png)
![2-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B6110735.png)

![ethyl 5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6110756.png)

![3-(4-BROMOPHENYL)-2-[(1E)-2-(2-HYDROXYPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B6110769.png)
![N-(4-fluorophenyl)-2-(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B6110771.png)
![2-(3-chloro-6-oxo-1(6H)-pyridazinyl)-N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6110779.png)
![7-(2,3-difluorobenzyl)-2-[(1-oxido-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6110787.png)
![1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine](/img/structure/B6110800.png)
![2-(2-chlorophenoxy)-N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B6110823.png)
![(5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B6110830.png)
